![molecular formula C14H11ClO2 B3138823 Methyl 2-chloro-4-phenylbenzoate CAS No. 472810-33-6](/img/structure/B3138823.png)
Methyl 2-chloro-4-phenylbenzoate
Overview
Description
“Methyl 2-chloro-4-phenylbenzoate” is a chemical compound with the CAS Number: 472810-33-6 . It has a molecular weight of 246.69 and its IUPAC name is methyl 3-chloro-[1,1’-biphenyl]-4-carboxylate .
Molecular Structure Analysis
The molecular structure of “Methyl 2-chloro-4-phenylbenzoate” is represented by the linear formula C14H11ClO2 . The InChI Code for this compound is 1S/C14H11ClO2/c1-17-14(16)12-8-7-11(9-13(12)15)10-5-3-2-4-6-10/h2-9H,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-chloro-4-phenylbenzoate” has a molecular weight of 246.69 . Its linear formula is C14H11ClO2 . The compound is typically 98% pure .Scientific Research Applications
Benzylic Substitution Reactions
The benzylic position (adjacent to the benzene ring) in Methyl 2-chloro-4-phenylbenzoate is susceptible to nucleophilic substitution reactions. For instance, it can undergo SN1 (substitution nucleophilic unimolecular) reactions, forming a resonance-stabilized carbocation intermediate. Researchers explore these reactions to synthesize new compounds or functionalize existing ones .
Liquid Crystal Research
Phenyl benzoate derivatives, including Methyl 2-chloro-4-phenylbenzoate, exhibit mesogenic properties. These compounds align in specific ways, making them useful in liquid crystal research. Liquid crystals find applications in displays (such as LCDs), optical devices, and sensors. Understanding the behavior of mesogenic molecules contributes to advancements in these technologies .
properties
IUPAC Name |
methyl 2-chloro-4-phenylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-17-14(16)12-8-7-11(9-13(12)15)10-5-3-2-4-6-10/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTXGXKGEPJADU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-4-phenylbenzoate |
Synthesis routes and methods
Procedure details
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